molecular formula C28H22N2O B14004653 N-Acetyl-2,2'-hydrazofluorene CAS No. 24225-71-6

N-Acetyl-2,2'-hydrazofluorene

Cat. No.: B14004653
CAS No.: 24225-71-6
M. Wt: 402.5 g/mol
InChI Key: BNWLLBQXGNEQKJ-UHFFFAOYSA-N
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Description

Its synthesis involves acetylation of the parent hydrazo compound (2,2'-hydrazofluorene) using acetic anhydride, resulting in the introduction of acetyl groups to the hydrazo (–NH–NH–) moiety . This modification alters its chemical stability and reactivity, making it distinct from simpler fluorene derivatives. The compound’s structural complexity, characterized by the hydrazo bridge and acetyl substituents, underpins its unique physicochemical and biological properties.

Properties

CAS No.

24225-71-6

Molecular Formula

C28H22N2O

Molecular Weight

402.5 g/mol

IUPAC Name

N,N'-bis(9H-fluoren-2-yl)acetohydrazide

InChI

InChI=1S/C28H22N2O/c1-18(31)30(24-11-13-28-22(17-24)15-20-7-3-5-9-26(20)28)29-23-10-12-27-21(16-23)14-19-6-2-4-8-25(19)27/h2-13,16-17,29H,14-15H2,1H3

InChI Key

BNWLLBQXGNEQKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)NC4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

Preparation Methods

The synthesis of N-Acetyl-2,2’-hydrazofluorene typically involves the reaction of 2,2’-hydrazofluorene with acetic anhydride. The reaction is carried out in an acetic acid environment or a mixture of water and pyridine . The reaction proceeds efficiently when the reaction mixture is heated to temperatures ranging from 50°C to 70°C . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-Acetyl-2,2’-hydrazofluorene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Acetyl-2,2’-hydrazofluorene has several scientific research applications:

Mechanism of Action

The mechanism by which N-Acetyl-2,2’-hydrazofluorene exerts its effects involves its interaction with specific molecular targets. The hydrazine linkage in the compound allows it to form stable complexes with various biological molecules, potentially inhibiting or modifying their activity . The acetyl group may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Core Structural Features

  • N-Acetyl-2,2'-hydrazofluorene : Features a fluorene backbone linked by a hydrazo (–NH–NH–) group, with acetyl substituents on one or both nitrogen atoms .
  • 2-Acetamidofluorene (CAS 53-96-3) : A simpler derivative with an acetamide group (–NHCOCH₃) attached to the fluorene’s 2-position, lacking the hydrazo bridge .
  • N-Hydroxy-2-acetylaminofluorene: Contains a hydroxamic acid group (–NH–OH) adjacent to the acetylated amine, introducing redox-active functionality .
  • Benzodioxane Derivatives (e.g., compound 5 in ): Incorporate a 1,4-benzodioxane ring system with acetylated aminoethyl side chains, differing in core structure but sharing acetylated amine motifs .

Functional Group Analysis

Compound Key Functional Groups Structural Backbone
This compound Hydrazo (–NH–NH–), acetyl (–COCH₃) Fluorene
2-Acetamidofluorene Acetamide (–NHCOCH₃) Fluorene
N-Hydroxy-2-acetylaminofluorene Hydroxamic acid (–NH–OH, –COCH₃) Fluorene
Benzodioxane derivatives Acetylamino, dihydroxyphenyl 1,4-Benzodioxane

Reactivity and Stability Profiles

This compound

  • Disproportionation : Under acidic conditions (e.g., alcoholic HCl), the hydrazo group undergoes disproportionation to yield azoxyfluorene (oxidized form) and fluoren-2-amine (reduced form) .
  • Synthetic Pathways : Prepared via acetylation of 2,2'-hydrazofluorene, demonstrating susceptibility to further derivatization .

2-Acetamidofluorene

  • Stability : Lacks redox-active groups, making it less prone to disproportionation or redox reactions compared to hydrazo derivatives .

N-Hydroxy-2-acetylaminofluorene

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula* Molecular Weight* Key Reactivity
This compound C₁₇H₁₆N₂O₂ 280.32 g/mol Disproportionation in acidic media
2-Acetamidofluorene C₁₅H₁₃NO 223.27 g/mol Stable under standard conditions
N-Hydroxy-2-acetylaminofluorene C₁₅H₁₄N₂O₂ 254.29 g/mol Redox-active, chelates metals

*Calculated based on structural inferences from synthesis routes .

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